dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3655815
CAS Number:
Molecular Formula: C25H24F3NO6
Molecular Weight: 491.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nimodipine

Compound Description: Nimodipine is a 1,4-dihydropyridine derivative widely recognized for its calcium channel blocking properties. It is clinically used as a neuroprotective agent, particularly in cases of subarachnoid hemorrhage [].

Relevance: Nimodipine serves as a reference compound in a study investigating structure-activity relationships among various substituted 1,4-dihydro-3,5-pyridinedicarboxylates, highlighting its established role as a calcium channel antagonist within this chemical class []. The target compound, dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, also belongs to the 1,4-dihydropyridine class and may exhibit similar calcium channel antagonist activity.

Nicardipine

Compound Description: Nicardipine is another prominent 1,4-dihydropyridine derivative known for its potent and long-lasting calcium channel blocking action, leading to its use as an antihypertensive agent [].

Relevance: A study evaluating novel 1,4-dihydropyridine calcium antagonists with variations in their 3-position side chains utilizes nicardipine as a benchmark for comparing antihypertensive activity and duration of action []. The target compound, dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, shares the core 1,4-dihydropyridine structure with nicardipine, suggesting potential antihypertensive properties.

(S)-(+)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

Compound Description: This compound, designated as (S)-(+)-1, is a chiral 1,4-dihydropyridine derivative synthesized and pharmacologically evaluated for its antihypertensive activity [, ].

Relevance: (S)-(+)-1 represents the active enantiomer, demonstrating significant antihypertensive effects in spontaneously hypertensive rats and inhibiting [3H]nimodipine binding to rat cardiac membrane homogenates. The structural similarity of (S)-(+)-1 to dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, particularly the shared 1,4-dihydropyridine core and the presence of a substituted phenyl ring at the 4-position, suggests that the target compound might also possess antihypertensive properties [, ].

(R)-(-)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

Compound Description: Designated as (R)-(-)-1, this compound is the enantiomer of (S)-(+)-1 and exhibits minimal pharmacological activity compared with its counterpart [, ].

Relevance: The synthesis and evaluation of (R)-(-)-1 alongside (S)-(+)-1 are crucial for understanding the stereochemical requirements for the biological activity of these 1,4-dihydropyridine derivatives. While (R)-(-)-1 itself is not considered a key related compound due to its low activity, its inclusion highlights the importance of stereochemistry in drug design, particularly for chiral molecules like the target compound, dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate [, ].

Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Compound Description: This compound is a 1,4-dihydropyridine derivative studied for its potential to undergo solid-state photodimerization [].

Relevance: Although it lacks the bulky substituents found in "dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate" and other related compounds, this molecule shares a very similar core structure. Its inability to undergo photodimerization, attributed to the lack of a "buffer zone" within its crystal structure, offers insights into the structural features that influence the solid-state reactivity of 1,4-dihydropyridines [].

(4RS,1′RS)-Methyl 1-phenyl-2-piperidinoethyl 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate

Compound Description: This compound, designated as compound 1, is a bulky olefin containing the 1,4-dihydropyridine skeleton [].

Relevance: Despite its bulky nature, compound 1, unlike dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, readily undergoes solid-state photodimerization. This difference in reactivity is attributed to the presence of disordered piperidine rings in the crystal structure of compound 1, which create a "buffer zone" that accommodates the steric hindrance during dimerization. This finding highlights the importance of crystal packing and the presence of flexible substituents in enabling solid-state reactions of bulky 1,4-dihydropyridines like "dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate" [].

(4RS,8SR)-4a,8a-dimethoxycarbonyl-2,4b,6,8b-tetramethyl-3-[(1RS)-1-phenyl-2-piperidinoethoxycarbonyl]-7-[(1SR)-1-phenyl-2-piperidinoethoxycarbonyl]-4,8-di(2-thienyl)-1,4,4a,4b,5,8,8a,8b-octahydro-trans-cyclobuta[1,2-b:3,4-b′]dipyridine

Compound Description: This compound, designated as compound 2, is the photodimerization product of compound 1 [].

Relevance: Compound 2, formed through the dimerization of two molecules of compound 1, exemplifies a successful solid-state photochemical reaction of bulky olefins containing the 1,4-dihydropyridine moiety. This finding suggests that "dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate", with its bulky substituents, could also be susceptible to similar photochemical transformations under appropriate conditions [].

Series of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)-3,5-pyridinedicarboxylates

Compound Description: This series of compounds involves variations in the alkyl ester substituents of the 1,4-dihydropyridine core, aiming to investigate the impact of these modifications on solubility in supercritical carbon dioxide [].

Relevance: Although the specific structures within this series are not provided, their shared core structure with dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate emphasizes the versatility of the 1,4-dihydropyridine scaffold for exploring physicochemical properties relevant to pharmaceutical applications, such as solubility and purification using supercritical fluid extraction [].

3-Alkyl 5-Isopropyl 4-Aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

Compound Description: This series of compounds explores modifications at the 3- and 4-positions of the 1,4-dihydropyridine ring, examining the effects of various substituents, including amines, quaternary ammonium salts, and arylalkenyl groups, on calcium channel antagonist and anticonvulsant activity [].

Relevance: This series of compounds highlights the versatility of the 1,4-dihydropyridine scaffold and the possibility of fine-tuning its biological activity by introducing specific substituents at various positions. This information provides valuable insights into the structure-activity relationships within this class of compounds, suggesting that modifications to the target compound, dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, could potentially lead to altered pharmacological profiles [].

3-[(Isobutyryloxy)methyl] 5-methyl 4-(2-difluoromethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: This compound is a 1,4-dihydropyridine diester designed for kinetic resolution studies using Candida rugosa lipase (CRL) [].

Relevance: While structurally similar to "dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate", this compound incorporates a specific acyloxymethyl ester at the C3 position, making it amenable to CRL-catalyzed hydrolysis. This enzymatic resolution approach allows for separating the enantiomers of the corresponding carboxylic acid, demonstrating the applicability of biocatalytic methods for obtaining optically pure 1,4-dihydropyridines [].

Properties

Product Name

dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C25H24F3NO6

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C25H24F3NO6/c1-32-20-10-5-15(11-21(20)33-2)12-29-13-18(23(30)34-3)22(19(14-29)24(31)35-4)16-6-8-17(9-7-16)25(26,27)28/h5-11,13-14,22H,12H2,1-4H3

InChI Key

OGKJDRWSANKLOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.